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Samarium(II) carbonate

Cat. No.: B13118220
M. Wt: 210.4 g/mol
InChI Key: AOLMIDHNSRNTHL-UHFFFAOYSA-L
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Description

Overview of Divalent Lanthanide Chemistry and Redox Behavior

The lanthanide series is characterized by the progressive filling of the 4f orbitals. While the +3 oxidation state is the most stable for all lanthanides, several can access the +2 state. organic-chemistry.orguni.edu The stability of this divalent state is governed by the electronic configuration of the ion and its resulting redox potential. Samarium, in its divalent state, is a powerful one-electron reducing agent, a property leveraged extensively in organic synthesis through reagents like samarium(II) iodide. organic-chemistry.orggu.sersc.org

The samarium(II) ion possesses a 4f⁶ electronic configuration. uni.eduuni.edu This configuration is just one electron short of the highly stable, half-filled 4f⁷ shell. uni.eduuni.edu This proximity to a more stable state is the primary driver for the strong reducing nature of Sm(II), as it readily loses an electron to achieve the Sm(III) state (4f⁵). Consequently, Sm(II) is extremely susceptible to oxidation, making the synthesis and isolation of its compounds challenging. uni.eduuni.edu The ground state of Sm(II) is a 4f⁶ state, but it has low-lying 4f⁵5d¹ excited states, which can be tuned by the coordination environment. osti.gov

The stability of divalent lanthanide ions varies significantly across the series. Europium(II) (Eu²⁺) and Ytterbium(II) (Yb²⁺) are the most stable and accessible divalent lanthanides in aqueous solution. uni.edu This enhanced stability is directly attributable to their electronic configurations:

Europium(II) has a 4f⁷ configuration, representing a precisely half-filled f-subshell, which imparts considerable stability. uni.eduuni.edu

Ytterbium(II) has a 4f¹⁴ configuration, corresponding to a completely filled f-subshell, another state of high stability. uni.eduuni.edu

In contrast, the 4f⁶ configuration of Samarium(II) lacks this special stability, rendering it a much stronger reducing agent than Eu(II) or Yb(II). uni.eduuni.edu The redox potentials reflect this trend, with Sm(II) being more easily oxidized to Sm(III) than its europium or ytterbium counterparts.

Table 1: Comparison of Divalent Lanthanide Properties This interactive table provides a comparative overview of the electronic and redox properties of Samarium(II), Europium(II), and Ytterbium(II).

Lanthanide IonElectronic ConfigurationRelative StabilityStandard Redox Potential (Ln³⁺/Ln²⁺, V vs. NHE)
Samarium(II)[Xe] 4f⁶Unstable, strong reductant uni.eduuni.edu-1.55
Europium(II)[Xe] 4f⁷ (half-filled)Relatively stable uni.eduuni.edu-0.35
Ytterbium(II)[Xe] 4f¹⁴ (filled)Relatively stable uni.eduuni.edu-1.15

Historical Context of Samarium(II) Compound Investigation

The exploration of samarium's divalent state dates back to the early 20th century. The first reported samarium(II) compound was the chloride (SmCl₂), prepared in 1906. uni.eduuni.edu This was followed by the synthesis of other halides, such as the bromide and iodide, typically prepared by reducing the corresponding trivalent halides at high temperatures. uni.eduuni.edu

Early researchers faced significant hurdles in preparing and handling Sm(II) compounds due to their extreme sensitivity to air and moisture. uni.edu Syntheses often required high-temperature reductions with hydrogen or ammonia. uni.edu The development of samarium(II) iodide (SmI₂) from samarium metal and 1,2-diiodoethane (B146647) in THF represented a major breakthrough, providing a soluble and readily accessible form of Sm(II) that propelled its use in chemistry. basicmedicalkey.commdpi.com Despite these advances, the synthesis of many simple Sm(II) salts remained challenging due to their insolubility and high reactivity. basicmedicalkey.com

Significance of Carbonate Ligands in Rare Earth Chemistry

Carbonate (CO₃²⁻) and bicarbonate (HCO₃⁻) ions are significant ligands in the chemistry of rare earth elements (REEs). They play a crucial role in the geological transport and concentration of REEs, forming soluble complexes that can lead to the formation of ore deposits. esrf.fr Experiments have shown that carbonate-rich fluids can effectively concentrate and transport REEs. esrf.fr In separation science, the differential stability of carbonate complexes across the lanthanide series can be exploited for fractionation. acs.org While most research has focused on the stable trivalent lanthanides, the known affinity of carbonates for REEs provides a chemical motivation for investigating their potential interactions with less stable oxidation states like Sm(II). esrf.frusf.edu More recent studies on the reactivity of other samarium complexes have shown that CO₂ can be reduced to generate carbonate ligands that coordinate to a samarium(III) center. rsc.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula CO3Sm-2 B13118220 Samarium(II) carbonate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

CO3Sm-2

Molecular Weight

210.4 g/mol

IUPAC Name

samarium;carbonate

InChI

InChI=1S/CH2O3.Sm/c2-1(3)4;/h(H2,2,3,4);/p-2

InChI Key

AOLMIDHNSRNTHL-UHFFFAOYSA-L

Canonical SMILES

C(=O)([O-])[O-].[Sm]

Origin of Product

United States

Synthetic Methodologies and Challenges for Samarium Ii Carbonate

Direct Synthesis Approaches: Feasibility and Limitations

Direct synthesis methods, which aim to combine samarium(II) ions with carbonate ions in a single step, are fraught with difficulties stemming from the inherent instability of the Sm²⁺ cation.

Aqueous Phase Metathetical Reactions: Historical Perspectives and Outcomes

Aqueous precipitation, or metathesis, is a standard and historically significant method for preparing many insoluble inorganic salts, including the trivalent lanthanide carbonates. researchgate.netspringerprofessional.de This process typically involves mixing aqueous solutions of a soluble lanthanide salt (e.g., samarium(III) chloride) and a soluble carbonate salt (e.g., ammonium bicarbonate) to precipitate the insoluble lanthanide carbonate. mdpi.com

However, this approach is fundamentally unviable for samarium(II) carbonate. The high negative reduction potential of the Sm³⁺/Sm²⁺ couple (−1.55 V vs. SHE) makes the Sm²⁺ ion thermodynamically unstable in water. gu.seusd.edu Samarium(II) readily reduces water to produce hydrogen gas, while itself being oxidized to the more stable samarium(III) state. usd.eduorganic-chemistry.org Consequently, any attempt to form this compound in an aqueous medium would result in the immediate formation of samarium(III) species (such as the hydroxide (B78521) or carbonate), preventing the isolation of the desired divalent compound. While the divalent state is more accessible for other lanthanides like europium, which can be precipitated as a carbonate from aqueous solution, the potent reducing nature of samarium(II) precludes this route. wikipedia.org

Table 1: Comparison of Divalent Lanthanide Ion Stability in Aqueous Solution

Lanthanide IonLn³⁺/Ln²⁺ Standard Reduction Potential (V vs. SHE)Stability in WaterFeasibility of Aqueous Carbonate Precipitation
Samarium(II) (Sm²⁺)-1.55Highly Unstable; Rapidly OxidizesNot Feasible
Europium(II) (Eu²⁺)-0.35Metastable; Oxidizes SlowlyFeasible
Ytterbium(II) (Yb²⁺)-1.15Unstable; OxidizesNot Feasible

Non-Aqueous Synthesis Routes and Challenges (e.g., inert atmosphere requirements)

A logical alternative to aqueous methods is the use of non-aqueous, aprotic solvents. Such an approach would mitigate the issue of oxidation by water. A hypothetical direct synthesis could involve the reaction of a soluble samarium(II) salt with a soluble carbonate source in a solvent like anhydrous tetrahydrofuran (B95107) (THF) or acetonitrile.

Despite the theoretical potential, this route is hampered by significant practical challenges:

Extreme Air and Moisture Sensitivity: Samarium(II) compounds are pyrophoric and react rapidly with both oxygen and trace moisture. All manipulations would require the stringent exclusion of air and water, necessitating the use of glovebox or Schlenk line techniques and meticulously dried, deoxygenated solvents and reagents. basicmedicalkey.com

Solubility Issues: Identifying a suitable carbonate source that is soluble in a non-aqueous solvent compatible with Sm(II) is difficult. Simple alkali metal carbonates are generally insoluble in organic solvents. While organo-ammonium carbonates (e.g., tetrabutylammonium carbonate) may offer better solubility, their synthesis and purification in a completely anhydrous state are non-trivial.

Lack of Precedent: There is a notable absence of literature detailing the successful direct synthesis and isolation of pure, solid-state this compound, indicating the prohibitive nature of these challenges.

Precursor Chemistry for Potential this compound Formation

Given the limitations of direct synthesis, routes involving the transformation of stable precursors offer a more plausible, albeit still challenging, pathway to this compound.

Reduction of Samarium(III) Carbonate or Related Precursors

The solid-state reduction of samarium(III) carbonate to this compound is a conceivable, though speculative, approach. This would involve treating Sm₂(CO₃)₃ with a powerful reducing agent at elevated temperatures. Potential reducing agents could include alkali metals or alkaline earth metals mixed with the samarium(III) carbonate under an inert atmosphere.

The primary challenges for this method include:

Thermal Decomposition: The carbonate anion is susceptible to thermal decomposition at the high temperatures that might be required to overcome the activation energy for the reduction of Sm(III). This could lead to the formation of samarium oxides or oxycarbonates rather than the desired this compound.

Reaction Control: Controlling the stoichiometry of the reduction to avoid over-reduction to samarium metal or the formation of mixed-valence compounds would be difficult.

Product Separation: Separating the desired this compound from the oxidized reducing agent (e.g., sodium oxide) and any unreacted starting material would be complex.

Utilization of Stable Samarium(II) Reagents (e.g., Samarium Diiodide) in Carbonate-Rich Environments

A more promising strategy involves starting with a pre-formed, soluble samarium(II) reagent and introducing a carbonate source in a non-aqueous environment. The most well-known and versatile Sm(II) reagent is samarium(II) iodide (SmI₂), often called Kagan's reagent. rsc.orgwikipedia.org It is typically prepared by reacting samarium metal with iodine or 1,2-diiodoethane (B146647) in THF, where it forms a deep blue-green solution. basicmedicalkey.comchemistry-chemists.com

A potential synthesis could proceed via a salt metathesis reaction:

SmI₂(solv) + M₂CO₃(solv) → SmCO₃(s)↓ + 2 MI(solv)

(where 'solv' indicates a non-aqueous solvent and M⁺ is a cation like tetrabutylammonium that confers solubility to the carbonate salt).

This approach localizes the primary challenge to finding a compatible, soluble carbonate source and handling the resulting highly reactive SmCO₃ precipitate under strictly inert conditions. Additives are known to significantly tune the reactivity of SmI₂, and careful selection of solvents and counter-ions would be critical to favor the desired carbonate formation over potential side reactions. acs.orgnih.gov

Electrochemical Generation of Samarium(II) Species for Reactive Pathways

Electrochemical methods offer an elegant way to generate reactive Sm(II) species in situ, avoiding the isolation of unstable intermediates. thieme-connect.com Sm(II) can be produced in an electrochemical cell either by the reduction of Sm(III) salts or, more commonly, through the oxidation of a sacrificial samarium metal anode. acs.orgresearchgate.net

This technique could be adapted for the synthesis of this compound. An undivided electrochemical cell could be configured with a samarium anode and an inert cathode. The electrolyte would consist of a non-aqueous solvent (e.g., THF), a supporting electrolyte, and a soluble carbonate source (e.g., tetrabutylammonium carbonate).

As a current is applied, the samarium anode would oxidize:

Sm(s) → Sm²⁺(soln) + 2e⁻

The freshly generated, highly reactive Sm²⁺ ions would immediately encounter carbonate ions in the solution, leading to the precipitation of this compound:

Sm²⁺(soln) + CO₃²⁻(soln) → SmCO₃(s)↓

This method has the advantage of generating the Sm(II) species directly in the presence of the desired anion, potentially trapping it as the insoluble carbonate before it can engage in undesired side reactions. nih.gov The key challenges remain the rigorous exclusion of air and water from the electrochemical cell and the identification of a suitable electrolyte system. acs.org

Table 2: Summary of Potential Synthetic Pathways for this compound

MethodDescriptionKey AdvantagesMajor Challenges
Aqueous MetathesisReaction of soluble Sm²⁺ and CO₃²⁻ salts in water.Simple, common method for other salts.Not feasible; Sm²⁺ rapidly oxidizes in water. usd.edu
Non-Aqueous MetathesisReaction of soluble Sm²⁺ and CO₃²⁻ salts in an organic solvent.Avoids reaction with water.Extreme sensitivity to air/moisture; solubility of carbonate source. basicmedicalkey.com
Reduction of Sm₂(CO₃)₃Solid-state reduction of Sm(III) carbonate.Potentially simple setup.High temperatures may decompose carbonate; difficult reaction control.
SmI₂ + Carbonate SourceMetathesis reaction using a stable Sm(II) precursor in THF.Starts from a well-known, soluble Sm(II) reagent. rsc.orgRequires anhydrous, soluble carbonate source; product is highly reactive.
Electrochemical SynthesisIn situ generation of Sm²⁺ from a samarium anode in a carbonate-containing electrolyte.Generates highly reactive Sm²⁺ for immediate precipitation. thieme-connect.comresearchgate.netRequires strictly inert electrochemical cell; suitable electrolyte needed.

Reactions of Divalent Samarium Complexes with Carbon Dioxide

The interaction of divalent samarium complexes with carbon dioxide is a subject of considerable research interest, not only for the potential synthesis of this compound but also for its relevance in CO2 activation and utilization. These reactions are highly dependent on the nature of the ligands surrounding the samarium center and the reaction conditions, often leading to a variety of products.

Recent studies have demonstrated that the reaction of a divalent samarium(II) hydrido complex with carbon dioxide does not yield a simple this compound but instead results in a more complex trivalent samarium(III) mixed-bis-formate/carbonate species. Specifically, the exposure of a toluene solution of the samarium(II) hydride complex, [(CpAr5)SmII(μ-H)(DABCO)]2 (where CpAr5 = C5Ar5, Ar = 3,5-iPr2-C6H3; DABCO = 1,4-diazabicyclooctane), to one atmosphere of carbon dioxide leads to the formation of [(CpAr5)SmIII(μ-η2:η1-O2CH)(μ-η2:η2-CO3)(μ-η1:η1-O2CH)SmIII(CpAr5)(DABCO)] in a 75% yield. nih.govnih.gov This reaction proceeds via a pale-yellow crystalline solid and involves a multi-electron redox process. nih.govnih.gov

The reaction involves the insertion of two carbon dioxide molecules into the Sm-H bonds to generate two formate (B1220265) (O2CH-) ligands. Concurrently, two other CO2 molecules undergo a reductive disproportionation, a process involving a two-electron reduction, to form a carbonate ([CO3]2-) anion and carbon monoxide (CO). nih.govrsc.org This transformation highlights the potent reducing power of the samarium(II) center, which is oxidized to samarium(III) in the final product. The resulting mixed-ligand complex features both formate and carbonate bridges between two samarium(III) centers.

ReactantReagentProductYield
[(CpAr5)SmII(μ-H)(DABCO)]2CO2 (1 atm) in toluene[(CpAr5)SmIII(μ-η21-O2CH)(μ-η22-CO3)(μ-η11-O2CH)SmIII(CpAr5)(DABCO)]75%

Mechanistic studies, supported by Density Functional Theory (DFT) calculations, have provided insights into the intricate pathway of the reaction between the samarium(II) hydride complex and carbon dioxide. nih.govnih.gov The initial step involves the insertion of a CO2 molecule into a Sm-H bond, which is a common reactivity pattern for lanthanide hydrides. This leads to the formation of a formate-hydride di-samarium(II) intermediate. nih.govrsc.org

StepDescriptionIntermediate/Product
1Insertion of one CO2 molecule into a Sm-H bondFormate-hydride di-samarium(II) intermediate
2Insertion of a second CO2 molecule into the remaining Sm-H bondBis-formate di-samarium(II) intermediate
3Reductive disproportionation of two CO2 moleculesFinal Sm(III) mixed-formate/carbonate complex + CO

Strategies for Stabilization and Isolation of Unstable this compound Species

The direct isolation of a simple this compound, SmCO3, remains an elusive goal in synthetic chemistry. The high reducing power of the Sm(II) ion makes its carbonate thermodynamically unstable towards oxidation to Sm(III) species, especially in the presence of potential oxidants or coordinating solvents. However, several strategies can be envisaged to stabilize and potentially isolate this transient species.

One of the most promising approaches is the use of sterically demanding ligands. rsc.org Bulky ligands can kinetically stabilize the low-valent samarium(II) center by creating a crowded coordination environment that hinders the approach of other reactants, thereby preventing redox reactions. rsc.org For instance, bulky cyclopentadienyl (B1206354) ligands, such as the penta-arylcyclopentadienyl (CpAr5) ligand mentioned previously, have been successfully employed to stabilize the samarium(II) hydride precursor. nih.govrsc.org Similarly, bulky formamidinate ligands have been shown to stabilize divalent ytterbium complexes with radical ligands, suggesting their potential applicability in stabilizing reactive samarium(II) species. nih.gov The rationale is that by encapsulating the Sm(II) ion within a sterically encumbered ligand framework, its reactivity can be tempered, potentially allowing for the isolation of otherwise transient intermediates like this compound.

Another potential strategy involves the use of carefully selected solvent systems. The reactivity of samarium(II) iodide, a common Sm(II) precursor, is known to be significantly influenced by the choice of solvent. While coordinating solvents like tetrahydrofuran (THF) are often used to dissolve Sm(II) salts, they can also participate in redox reactions. The use of non-coordinating or weakly coordinating solvents might reduce the reactivity of the Sm(II) center and favor the isolation of a carbonate species.

Furthermore, trapping experiments could be designed to provide evidence for the transient existence of this compound. This would involve reacting a Sm(II) precursor with a source of carbonate in the presence of a trapping agent that can rapidly react with the Sm(II) carbonate to form a stable, characterizable product. While this would not constitute direct isolation, it would provide valuable information about the formation and reactivity of this unstable species. The synthesis of a stable this compound complex remains a significant synthetic challenge, and future success in this area will likely rely on the judicious design of ligand systems that can effectively modulate the electronic and steric properties of the samarium(II) center.

Reactivity and Reaction Mechanisms Involving Samarium Ii Carbonate Intermediates

Oxidation Pathways to Samarium(III) Carbonate

The oxidation of samarium(II) to the more stable samarium(III) state is a key process, particularly when samarium(II) species interact with carbon dioxide. This transformation can occur through several pathways, often involving the formation of a carbonate intermediate.

Carbon dioxide can act as an oxidizing agent in reactions with samarium(II) complexes. In this context, the samarium(II) center is oxidized to samarium(III), while the CO2 molecule is reduced. Research has shown that the reaction of base-free divalent samarium complexes with CO2 leads to the formation of bridged carbonate samarium(III) dimers. researchgate.netacs.org This process involves the reductive disproportionation of CO2, where one CO2 molecule is reduced to carbon monoxide (CO), and another is incorporated as a carbonate ligand ([CO3]2-). rsc.orgnih.gov

The mechanism often involves the initial formation of a Sm(II)-CO2 adduct, followed by electron transfer from the samarium center to the CO2 molecule. nih.gov The nature of the supporting ligands on the samarium complex can influence the reaction's outcome. For instance, bulky cyclopentadienyl (B1206354) ligands have been shown to facilitate the clean formation of carbonate-bridged dimers, whereas other systems might yield oxalate-bridged dimers instead. researchgate.netacs.org

A recent study on a samarium(II) hydrido complex demonstrated that exposure to CO2 resulted in a trivalent samarium(III) mixed-bis-formate/carbonate complex. rsc.orgnih.govrsc.org This reaction proceeds through hydride insertion and the reductive disproportionation of CO2. rsc.orgnih.govresearchgate.net

The formation of samarium(III) carbonate from samarium(II) species and CO2 is a multi-electron process. It often involves the disproportionation of CO2, a reaction where two molecules of CO2 are transformed into a carbonate ion and a carbon monoxide molecule. rsc.orgnih.gov

DFT calculations have shed light on the mechanistic details of these reactions. For a samarium(II) hydrido complex, the reaction with CO2 begins with the insertion of CO2 into a Sm-H bond, forming a formate-hydride intermediate. rsc.orgnih.gov This is followed by the insertion of a second CO2 molecule. Subsequent reaction with a third CO2 molecule initiates a redox process where two Sm(II) centers are oxidized to Sm(III) and the CO2 is doubly reduced. nih.gov This key intermediate then reacts with a fourth CO2 molecule, leading to C-O bond formation, the generation of the carbonate ligand, and the release of CO. rsc.orgnih.gov

In systems without hydrides, such as those with bulky cyclopentadienyl ligands, the reaction of two Sm(II) centers with two CO2 molecules can lead to a bridged carbonate complex, [Cp2Sm]2(μ-CO3), and CO. researchgate.netacs.org This transformation is also a result of reductive disproportionation. researchgate.netacs.orgfigshare.com The table below summarizes the products of CO2 reduction by different samarium(II) complexes.

Samarium(II) ComplexSolventProductsReference
[Sm2L4]THF-d8Carbonate, Oxalate (B1200264) (104:1) epfl.ch
[Sm2L4]C6D12Carbonate, Oxalate (17:1) epfl.ch
[SmL4K2]C6D12Carbonate, Oxalate (0.8:1) epfl.ch
Cptt2SmDiethyl EtherBridged Carbonate Dimer researchgate.netacs.org
Cpttt2SmDiethyl EtherBridged Carbonate Dimer researchgate.netacs.org

Protonation and Hydrolysis Reactions in Aqueous Environments

The study of protonation and hydrolysis of samarium(II) carbonate is challenging due to its transient nature. However, the reactivity of related samarium(II) complexes with water and proton sources provides insights into these processes.

The controlled hydrolysis of a divalent organosamarium complex, (C5Me5)2Sm(THF)2, has been shown to produce a hexametallic organosamarium oxide hydroxide (B78521) cluster. acs.orgresearchgate.net This indicates that the interaction of Sm(II) species with water can lead to complex polynuclear structures through both hydrolysis of ligands and redox reactions where Sm(II) reduces water. acs.orgresearchgate.net

In the context of SmI2-mediated reactions, the addition of proton donors like water or alcohols is crucial. nih.gov These proton sources can protonate intermediate radical anions or organosamarium species, influencing the reaction pathway and product distribution. acs.orgrsc.org The pre-association of the proton donor with the Sm(II) complex can significantly affect the rate and mechanism of protonation. nih.gov

Complexation and Ligand Exchange Dynamics

The coordination environment of the samarium(II) center plays a critical role in its reactivity. Ligand exchange dynamics are important in modulating the reducing power and selectivity of Sm(II) reagents. For instance, the addition of co-solvents like HMPA or THF can significantly alter the reactivity of SmI2. wikipedia.org

In the formation of carbonate complexes from Sm(II) and CO2, ligand exchange is also a key step. DFT calculations have shown that in the reaction of a samarium(II) hydrido complex with CO2, the release of a DABCO ligand is necessary to allow a CO2 molecule to bind to a samarium(III) center in an intermediate step. rsc.orgnih.gov The nature of the primary ligands, such as bulky cyclopentadienyl groups, also dictates the structure and reactivity of the resulting samarium complexes. researchgate.netacs.org

Potential as a Reductant in Organic Synthesis

Samarium(II) compounds, particularly SmI2, are powerful and versatile one-electron reducing agents in organic synthesis. wikipedia.orgthieme-connect.de They are used for a wide range of functional group transformations and carbon-carbon bond-forming reactions under mild conditions. acs.orgrsc.org The involvement of this compound intermediates suggests the potential for using CO2 as a C1 building block in reductive transformations.

Samarium(II) iodide can reduce a variety of functional groups, including aldehydes, ketones, carboxylic acid derivatives, and organic halides. wikipedia.orgthieme-connect.de The reactivity of SmI2 can be tuned by the choice of solvent and additives. wikipedia.org For example, the presence of water and an amine can facilitate the reduction of carboxylic acids to their corresponding alcohols. researchgate.net

The reaction of Sm(II) complexes with CO2 can also lead to functional group transformations. For instance, the reaction of an organosamarium complex with CO2 can result in the insertion of CO2 into a samarium-carbon bond, forming a samarium carboxylate. mdpi.com This has been demonstrated with a samarium(III) alkynyl complex, formed from the activation of a C-H bond by a Sm(II) precursor, which reacts with CO2 to yield a dimeric carboxylate complex. mdpi.com The table below lists some functional groups that can be reduced by SmI2.

Functional GroupProductReference
α-Functionalized carbonyl compoundsUnfunctionalized carbonyl compounds wikipedia.org
Aldehydes and KetonesAlcohols or 1,2-diols wikipedia.org
α,β-Unsaturated carboxylic acids and derivativesSaturated carbonyl compounds wikipedia.org
Organic halidesAlkanes wikipedia.org
Nitro compoundsAmines or hydroxylamines wikipedia.org

Carbon-Carbon Bond Forming Reactions Involving this compound Intermediates

Extensive investigation of the scientific literature reveals no documented instances of this compound (SmCO₃) acting as a direct intermediate in carbon-carbon bond forming reactions such as Barbier-type, Reformatsky-type, or pinacol (B44631) coupling reactions. The vast body of research on samarium(II)-mediated organic synthesis overwhelmingly points to the use of samarium(II) iodide (SmI₂) as the key reagent for these transformations. mdpi.comresearchgate.netmdpi.comacs.org

While this compound can be synthesized, typically through metathetical reactions in aqueous solutions or as a product of the reaction of samarium(II) complexes with carbon dioxide, its reactivity profile does not appear to lend itself to the generation of the organosamarium or radical species necessary for the aforementioned C-C bond formations. rsc.orguni.eduepfl.chresearchgate.netnih.gov The literature consistently shows that these reactions proceed via radical or organometallic intermediates generated from the reduction of organic halides or carbonyl compounds by samarium(II) iodide. acs.org

There are reports where carbonate species are formed in reactions involving samarium(II) complexes and carbon dioxide. For instance, a trivalent samarium mixed-bis-formate/carbonate complex has been synthesized from the reaction of a divalent samarium(II) hydride with CO₂. rsc.orgnih.gov In these cases, the carbonate is a product of CO₂ reduction and not an intermediate in a subsequent C-C coupling reaction. rsc.orgepfl.chnih.gov

Furthermore, potassium carbonate is sometimes used in the workup of samarium(II) iodide-mediated reactions, particularly for acid-labile products, but it does not participate in the bond-forming step itself. tandfonline.com

Given the available scientific evidence, the following sections on specific carbon-carbon bond forming reactions will reflect the lack of involvement of this compound intermediates.

Research Findings on Samarium(II)-Mediated Carbon-Carbon Bond Formation (Utilizing SmI₂)

For the purpose of providing context on samarium(II)-mediated C-C bond formation, the following data tables summarize typical reactions facilitated by samarium(II) iodide , as no equivalent data exists for this compound.

Table 1: Examples of SmI₂-Mediated Barbier-Type Reactions epfl.chwikipedia.org

Alkyl Halide/SulfoneCarbonyl CompoundProductYield (%)
Propargyl bromideButanal1-Hepten-4-yn-3-olHigh
IodoalkaneKetoneTertiary AlcoholGood
Glycosyl sulfoneAldehydeC-GlycosideGood

Table 2: Examples of SmI₂-Mediated Pinacol Coupling Reactions wikipedia.org

Starting Ketone/AldehydeProductYield (%)Diastereoselectivity
Ketonitrileα-Hydroxyketone49N/A
Aromatic Ketone1,2-DiolHighGood
Aliphatic Aldehyde1,2-DiolHighVariable

Table 3: Examples of SmI₂-Mediated Reformatsky-Type Reactions mdpi.comresearchgate.net

α-Halo Ester/AmideCarbonyl CompoundProductYield (%)
Ethyl bromoacetateKetoneβ-Hydroxy esterGood
α-Bromo lactoneAldehydeAldol-type adductHigh

It is critical to reiterate that the reactions and data presented above involve samarium(II) iodide , not this compound. The request for information specifically on this compound as an intermediate in these reactions cannot be fulfilled based on current scientific knowledge.

Theoretical and Computational Chemistry of Samarium Ii Carbonate

Quantum Chemical Modeling of Energetics and Reaction Pathways

Quantum chemical modeling, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the energetics and reaction pathways involved in the formation of carbonate species from samarium(II) precursors. Computational studies have explored the reduction of carbon dioxide (CO2) by various samarium(II) complexes, revealing the thermodynamic feasibility and kinetic barriers of different mechanistic routes.

One of the primary areas of investigation has been the reaction of samarium(II) complexes with CO2. Theoretical calculations have shown that the formation of a carbonate-bridged dinuclear Sm(III) dimer is a potential outcome of CO2 reduction by samarium(II). rsc.org The reaction pathways are often complex, involving multiple steps and the possibility of competing reactions, such as the formation of oxalate (B1200264). rsc.orgepfl.ch

For instance, in the reaction of a dinuclear samarium(II) complex with CO2, computational studies suggest that the formation of oxalate is thermodynamically favored over carbonate formation. epfl.ch However, the selectivity can be influenced by factors such as the solvent polarity. epfl.ch

A significant aspect of these computational models is the ability to calculate the energetics of various proposed pathways. For example, in the cyclopropanation reactions promoted by a samarium(II) carbenoid, DFT calculations have been used to determine the reaction barriers for competing pathways. nih.gov While not directly involving carbonate, this illustrates the power of computational methods to dissect reaction mechanisms involving samarium(II).

The table below summarizes key energetic data from a computational study on the reaction of a samarium(II) carbenoid with ethylene, showcasing how different reaction pathways can be energetically distinguished.

Reaction PathwayReactant ComplexBarrier to Reaction (kcal/mol)
Methylene (B1212753) TransferISmCH(2)I12.9 - 14.5
Methylene TransferISmCH(2)I/(THF)Not specified
Methylene TransferISmCH(2)I/(THF)28.8 - 10.7
CarbometalationISmCH(2)I>15
CarbometalationISmCH(2)I/(THF)2>15

This data is derived from a study on a samarium(II) carbenoid and is presented here to illustrate the application of quantum chemical modeling to determine reaction energetics. nih.gov

Elucidation of Reaction Intermediates and Transition States

A key strength of computational chemistry is the ability to identify and characterize transient species such as reaction intermediates and transition states, which are often difficult to observe experimentally. In the context of samarium(II) chemistry leading to carbonate formation, theoretical studies have proposed various intermediates.

For example, in the reduction of CO2 by samarium(II) complexes, an oxalate intermediate has been proposed based on the isolation of a dinuclear oxalate complex of samarium. rsc.org Computational studies support the existence of such intermediates and can provide detailed information about their geometric and electronic structures.

In the reaction of a samarium(II) hydrido complex with CO2, which results in a mixed-bis-formate/carbonate complex, DFT calculations were employed to investigate the reaction mechanism. nih.gov These calculations likely elucidated the structures of intermediates and transition states along the pathway to the final carbonate-containing product.

The study of samarium(II)-promoted cyclizations also highlights the role of computational chemistry in understanding reaction intermediates. fu-berlin.deresearchgate.net While not directly related to carbonate chemistry, these studies demonstrate the methodology used to propose and evaluate the stability and structure of intermediates, such as samarium ketyls. fu-berlin.deresearchgate.net

Solvent Effects on Samarium(II) Reactivity and Stability

The solvent environment plays a crucial role in the reactivity and stability of samarium(II) species. springernature.combasicmedicalkey.com Computational models are essential for understanding these effects at a molecular level. Theoretical studies have investigated the influence of solvents like tetrahydrofuran (B95107) (THF) and water on the coordination sphere and reactivity of samarium(II). basicmedicalkey.comusd.edu

DFT calculations have been used to study the speciation of samarium(II) and samarium(III) complexes with varying numbers of iodide, water, and THF ligands. usd.edu These models predict that in pure THF, iodide ions tend to remain coordinated to the samarium center, while they are more likely to decoordinate in aqueous solutions. usd.edu This has significant implications for the reactivity of the samarium(II) complex.

The effect of solvent on reaction pathways has also been a focus of computational studies. For instance, in the cyclopropanation reaction promoted by a samarium(II) carbenoid, the explicit coordination of THF molecules to the Sm(II) center was found to systematically lower the reaction barrier for the methylene transfer pathway. nih.gov In contrast, the barrier for the competing carbometalation pathway remained high, irrespective of THF coordination. nih.gov

In the context of CO2 reduction by dinuclear Yb(II) and Sm(II) complexes, both experimental and computational studies have shown that solvent polarity influences the selectivity between carbonate and oxalate formation. epfl.ch Carbonate formation is generally favored, but the proportion of oxalate increases in non-polar solvents. epfl.ch

The table below illustrates the impact of solvent on the product distribution in the reduction of CO2 by a dinuclear samarium(II) complex. epfl.ch

SolventProduct Ratio (Oxalate : Carbonate)Total Yield (%)
THF-d81 : 104 (approx.)90
C6D121 : 1798

This data is for the reaction of [Sm2L4] with 13CO2 and demonstrates the influence of solvent on the reaction outcome. epfl.ch

Prediction of Magnetic Properties and Spectroscopic Signatures

Computational methods can predict the magnetic properties and spectroscopic signatures of molecules, which is particularly valuable for characterizing lanthanide complexes with their complex electronic structures. nih.gov While direct computational studies on the magnetic properties of samarium(II) carbonate are scarce, the principles can be inferred from studies on related samarium complexes.

The paramagnetic nature of the Sm(II) ion (with a 4f6 electron configuration) and the Sm(III) ion (with a 4f5 configuration) gives rise to interesting magnetic properties. nih.govnih.gov Computational studies on samarium-cobalt (B12055056) permanent magnets, for instance, have employed DFT to investigate the magnetic moments of samarium atoms in different chemical environments. rsc.org These studies highlight the importance of considering the antiferromagnetic coupling that can occur between samarium and other atoms. rsc.org

The prediction of spectroscopic signatures, such as those from NMR or IR spectroscopy, is another area where computational chemistry provides valuable insights. For example, in the study of samarium(II) and samarium(III) silsesquioxane complexes, computational methods could be used to correlate the observed spectroscopic features with the electronic and geometric structures of the compounds. nih.gov While this study focused on Sm(III), similar approaches can be applied to Sm(II) species.

The challenges in accurately modeling the electronic structure of samarium, particularly the open f-shell character and relativistic effects, are significant. mdpi.com Advanced computational methods, such as multiconfigurational approaches (e.g., CASPT2), are often required to obtain reliable predictions for the energetics and properties of samarium complexes. mdpi.com

Advanced Materials Applications and Environmental Considerations

Precursor Material Research

Samarium(II) carbonate primarily serves as a starting material in the synthesis of various samarium-containing compounds. Its thermal decomposition to samarium oxide is a crucial step in fabricating a range of advanced materials.

Role in the Synthesis of Samarium-Containing Advanced Ceramics and Optical Materials

This compound is a key precursor for producing samarium oxide (Sm₂O₃) nanoparticles, which are essential components in advanced ceramics and optical materials. Through a chemical precipitation process, nano-sized samarium carbonate particles can be synthesized. researchgate.netspringerprofessional.de These particles are then subjected to thermal decomposition to yield samarium oxide nanoparticles. researchgate.netresearchgate.net

The properties of the final samarium oxide material, such as particle size and purity, are heavily dependent on the characteristics of the initial carbonate precursor. Research has focused on optimizing the synthesis of samarium carbonate to control these features. For instance, studies have shown that by adjusting parameters like reactant concentration and temperature during precipitation, samarium carbonate particles as small as 35 nm can be produced, which subsequently yield samarium oxide nanoparticles of around 56 nm after calcination. researchgate.net These samarium oxide materials are then incorporated into various ceramic matrices or used in the fabrication of optical components where the specific electronic properties of samarium are beneficial. Doping SiOx films with samarium, for example, has been shown to stimulate the formation and crystallization of silicon nanoparticles, which is relevant for optoelectronic applications. journal-spqeo.org.ua

Doping Agent in Solid-State Electrolytes (e.g., samarium-doped ceria-carbonates for fuel cells)

In the field of energy technology, particularly for low-temperature solid oxide fuel cells (LT-SOFCs), samarium-doped ceria (SDC) is a highly promising electrolyte material due to its high ionic conductivity. nih.govmdpi.com this compound serves as a precursor to the samarium oxide used to create SDC powders.

A significant area of research involves the development of composite electrolytes, where SDC is combined with a carbonate phase (typically alkali metal carbonates like Li₂CO₃, Na₂CO₃, or BaCO₃) to further enhance ionic conductivity at lower operating temperatures (400–600 °C). researchgate.netresearchgate.net These SDC-carbonate composites exhibit exceptionally high ionic conductivities, often exceeding 0.1 S·cm⁻¹, which is significantly higher than SDC alone. researchgate.netscientific.net The carbonate phase, which is molten at operating temperatures, creates highly conductive interfaces and pathways for ion transport, suppressing the electronic conduction that can occur in pure ceria at low oxygen partial pressures. sebhau.edu.ly This composite approach allows for the fabrication of high-performance fuel cells that can operate efficiently at temperatures between 500 and 600°C. researchgate.net

Performance of Samarium-Doped Ceria-Carbonate Composite Electrolytes
Electrolyte CompositionOperating Temperature (°C)Ionic Conductivity (S·cm⁻¹)Peak Power Density (mW·cm⁻²)Reference
SDC–(Li₂CO₃–Na₂CO₃)500Not Specified~420 (at 0.6V) researchgate.net
SDC–(Li₂CO₃–Na₂CO₃)550Not Specified~490 researchgate.net
70% SDC / 30% BaCO₃6000.1027427 researchgate.net
Ce₀.₈Sm₀.₁₈Ca₀.₀₂O₂-δ / Ternary Carbonate (30 wt%)6000.44Not Specified sebhau.edu.ly
SDC–(Li/Na/K₂CO₃)6000.4Not Specified researchgate.net

Catalysis in Non-Biological Systems

Samarium-containing materials, often derived from samarium carbonate, exhibit significant catalytic activity in various non-biological chemical reactions. Their unique electronic and surface properties make them effective in heterogeneous catalysis and in the activation of small molecules like carbon dioxide.

Heterogeneous Catalysis

Samarium oxide (Sm₂O₃), produced from the calcination of samarium carbonate, is a versatile material in heterogeneous catalysis. It can function as a catalyst itself or as a support for other catalytically active metals. The presence of samarium oxide can enhance the catalytic performance by promoting a large number of oxygen vacancies, which are crucial for many oxidation reactions. mdpi.com

For example, nano-sized samarium oxide has demonstrated catalytic activity in esterification reactions, where it increases the yield and reduces the reaction time. epa.gov Furthermore, when used as a promoter or co-modifier in other catalyst systems, such as manganese-based oxides for soot oxidation, samarium enhances the catalytic performance. mdpi.com The synergistic effect between samarium and other elements can lead to improved catalyst stability and efficiency.

Role in CO₂ Activation and Conversion

Samarium-based materials are actively researched for their ability to activate and convert carbon dioxide (CO₂), a critical area for mitigating greenhouse gas emissions. nih.gov The interaction of CO₂ with samarium oxide or samarium-doped ceria (SDC) surfaces is a key step in this process. These surfaces can adsorb CO₂, leading to the formation of surface carbonate species that are more readily converted into other chemicals. nih.govresearchgate.net

In the context of CO₂ conversion, SDC is a promising electrocatalyst for the CO₂ reduction reaction (CO₂RR) in solid oxide electrolysis cells (SOECs). bohrium.comrsc.orgrsc.org The presence of samarium doping in the ceria lattice enhances oxygen vacancy concentration, which is essential for the reaction. rsc.org Research using density functional theory has shown that modifications to the SDC surface can significantly lower the energy barrier for CO₂ dissociation. rsc.orgrsc.org

Furthermore, samarium oxide-supported catalysts are effective in the methanation of CO₂, converting it into methane (B114726) (CH₄). researchgate.net Studies on nickel catalysts dispersed on a Sm₂O₃ support have shown high selectivity for methane (~98%) due to the presence of surface carbonate and formate (B1220265) species that facilitate the reaction pathway. researchgate.net Electrogenerated Sm(II) complexes have also been shown to mediate the reductive carboxylation of aryl halides, demonstrating another route for CO₂ activation. rsc.org

Catalytic Performance in CO₂ Methanation
CatalystCO₂ Conversion (%)CH₄ Selectivity (%)CO Selectivity (%)Reference
20 wt.% Ni / Sm₂O₃24–26~97–982–3 researchgate.net
Ru-Ni / Sm₂O₃Not Specified94Not Specified researchgate.net

Environmental Chemistry Research

The research into this compound and its derivatives extends to applications in environmental chemistry, primarily related to carbon capture and utilization, and potential roles in remediation.

The work on CO₂ activation and conversion (as detailed in Section 6.2.2) is directly relevant to environmental chemistry. By catalytically converting CO₂ into fuels like methane, samarium-based materials offer a potential pathway for carbon capture and utilization (CCU), which could help mitigate the accumulation of this greenhouse gas in the atmosphere. researchgate.netresearchgate.net

Additionally, research into the broader family of rare earth elements suggests potential applications in environmental remediation. For instance, microbially induced carbonate precipitation is a technology being explored for the remediation of heavy metals and radioactive elements from soil and water. nih.gov While specific research on using samarium carbonate directly in these processes is not extensive, the known chemistry of carbonate precipitation for sequestration could inspire future studies. General safety protocols for samarium carbonate emphasize preventing its discharge into the environment, particularly drains and sewer systems, to avoid contamination. chemicalbook.com The sorption of samarium onto biochars and other carbon-rich materials is also being studied for water remediation, indicating the relevance of managing samarium in aqueous environments. researchgate.net

Speciation and Mobility in Aquatic and Soil Systems

The environmental behavior of this compound is fundamentally governed by the inherent instability of the samarium(II) oxidation state. In typical oxic aquatic and soil systems, samarium(II) is a potent reducing agent and is readily oxidized to the more stable samarium(III) state uni.eduwikipedia.org. Consequently, any introduction of this compound into such environments would likely result in its rapid transformation into samarium(III) species. The subsequent speciation and mobility are therefore dictated by the geochemistry of samarium(III).

In aqueous systems, the speciation of samarium(III) is highly dependent on pH. Under acidic conditions, the predominant species is the free hydrated ion, Sm³⁺(aq). As the pH increases, hydrolysis occurs, leading to the formation of hydroxyl complexes such as Sm(OH)²⁺ and Sm(OH)₂⁺.

The mobility of samarium in soil and aquatic environments is generally low due to its strong tendency to sorb onto various solid phases. The interaction of trivalent lanthanides like samarium with geological media involves the formation of surface complexes with clay minerals, metal oxides, and solid organic matter ub.edu. This sorption to soil particles generally increases with rising pH, which is attributed to the increasingly negative surface charge of the sorbents ub.edu.

However, the mobility of samarium can be enhanced under certain conditions. The presence of competing cations or complexing ligands in the soil solution can lead to the desorption of samarium and increase its concentration in the mobile aqueous phase.

Factors Influencing the Mobility of Samarium(III) in Soil and Aquatic Systems

FactorEffect on MobilityUnderlying MechanismReference
Increasing pHDecreasesEnhances sorption to negatively charged surfaces of clay minerals and organic matter. ub.edu
Presence of Clay Minerals and Metal OxidesDecreasesStrong surface complexation and sorption. ub.edu
Presence of Dissolved Organic MatterIncreasesFormation of soluble organo-samarium complexes. ub.edu
Presence of Carbonate IonsIncreasesFormation of soluble samarium-carbonate complexes. ub.edu

Interactions with Natural Organic Matter and Carbonate Species

The interaction with natural organic matter (NOM) and carbonate species is a critical factor controlling the environmental fate of samarium. Following the oxidation of samarium(II) to samarium(III), these interactions significantly influence its speciation, solubility, and mobility.

Natural organic matter, which includes humic and fulvic acids, contains a variety of functional groups (e.g., carboxylic and phenolic groups) that can form strong complexes with samarium(III) ions researchgate.net. The formation of soluble complexes between samarium(III) and dissolved organic matter can significantly enhance its mobility in both soil and aquatic systems by preventing its sorption onto mineral surfaces ub.edunih.gov. Conversely, samarium(III) can also bind to solid-phase organic matter, leading to its immobilization bohrium.com. The extent of complexation and its effect on mobility are dependent on factors such as the pH, ionic strength, and the concentration and nature of the natural organic matter researchgate.net.

Summary of Samarium(III) Interactions in Environmental Systems

Interacting SpeciesType of InteractionEffect on Samarium MobilityReference
Dissolved Natural Organic Matter (e.g., fulvic acid)ComplexationIncrease ub.edu
Solid-Phase Natural Organic Matter (e.g., humic acid)Sorption/ComplexationDecrease bohrium.com
Dissolved Carbonate/Bicarbonate IonsComplexationIncrease ub.edu

Q & A

Q. What are the established methods for synthesizing Samarium(II) carbonate, and what characterization techniques are essential for confirming its purity and structure?

this compound is typically synthesized via redox reactions under inert atmospheres to prevent oxidation to Sm(III). A common approach involves reacting SmI₂ with carbonate precursors (e.g., CO₃²⁻ salts) in anhydrous tetrahydrofuran (THF) at low temperatures . Characterization requires a multi-technique approach:

  • X-ray diffraction (XRD) to confirm crystallinity and phase purity.
  • X-ray photoelectron spectroscopy (XPS) to verify the oxidation state of Sm (binding energy ~1,080 eV for Sm²⁺).
  • Elemental analysis (C, H, N) to validate stoichiometry.
  • Magnetic susceptibility measurements to distinguish Sm(II) (paramagnetic) from Sm(III) (diamagnetic) .

Q. How does the instability of Sm(II) carbonate in ambient conditions influence experimental design for its handling and storage?

Sm(II) carbonate is highly sensitive to moisture and oxygen, requiring stringent protocols:

  • Synthesis and handling : Use Schlenk lines or gloveboxes with O₂/H₂O levels <1 ppm.
  • Storage : Seal samples in argon-filled ampoules with molecular sieves to adsorb residual moisture.
  • Reactivity screening : Conduct preliminary tests under controlled atmospheres to assess decomposition kinetics .

Q. What analytical techniques are most effective in distinguishing Sm(II) carbonate from Sm(III) byproducts during synthesis?

  • Cyclic voltammetry (CV) : Detect redox peaks specific to Sm(II) (e.g., oxidation at −1.5 V vs. Ag/AgCl).
  • UV-Vis spectroscopy : Monitor ligand-to-metal charge transfer bands unique to Sm(II) complexes.
  • Redox titration : Use cerimetric titration with ammonium cerium(IV) nitrate to quantify Sm(II) content .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported magnetic properties of Sm(II) carbonate across different studies?

Discrepancies often arise from impurities or incomplete reduction. Mitigation strategies include:

  • Synthesis optimization : Vary reductant stoichiometry (e.g., excess Sm metal) and reaction time.
  • Advanced characterization : Pair SQUID magnetometry with Mössbauer spectroscopy to isolate Sm(II) contributions.
  • Computational validation : Compare experimental magnetic moments with density functional theory (DFT)-predicted values .

Q. How can computational chemistry models predict the redox behavior of Sm(II) carbonate in novel reaction environments?

  • DFT calculations : Model the energy landscape of Sm(II) → Sm(III) oxidation in solvents like THF or dimethylformamide (DMF). Key parameters include Gibbs free energy (ΔG) and electron transfer barriers.
  • Molecular dynamics (MD) simulations : Assess solvation effects on redox stability.
  • Validation : Cross-reference computational results with in situ Raman spectroscopy during electrochemical testing .

Q. What mechanistic insights explain the catalytic efficiency of Sm(II) carbonate in transesterification reactions compared to other Sm(II) salts?

Sm(II) carbonate’s unique activity may stem from:

  • Lewis acidity : The carbonate ligand modulates Sm(II)’s electron density, enhancing substrate activation.
  • In situ ligand exchange : Carbonate ions may dissociate during catalysis, creating coordinatively unsaturated Sm(II) sites.
  • Kinetic studies : Perform rate measurements with varying substrates (e.g., dimethyl carbonate vs. diphenyl carbonate) and compare turnover frequencies (TOFs) with SmI₂ or SmCl₂ catalysts .

Methodological Guidance

Q. How should researchers design reproducible experiments for studying Sm(II) carbonate’s reactivity with organic substrates?

  • Step 1 : Standardize substrate purity (e.g., HPLC-grade reagents).
  • Step 2 : Use controlled atmosphere reactors (e.g., Parr autoclaves) for high-pressure/temperature reactions.
  • Step 3 : Track intermediates via time-resolved FTIR or NMR spectroscopy.
  • Step 4 : Validate reproducibility by repeating experiments across multiple batches .

Q. What are the best practices for integrating Sm(II) carbonate into multi-step synthetic pathways while minimizing oxidation?

  • Sequential reaction design : Introduce Sm(II) carbonate in later stages to reduce exposure to reactive intermediates.
  • Protecting groups : Use silyl ethers or acetals to shield sensitive functional groups.
  • Real-time monitoring : Employ inline analytics (e.g., LC-MS) to detect oxidation byproducts early .

Data Analysis and Literature Review

Q. How can researchers critically evaluate conflicting literature on Sm(II) carbonate’s thermal stability?

  • Meta-analysis : Compile thermogravimetric (TGA) data from studies using similar heating rates and atmospheres.
  • Error source identification : Check for inconsistencies in sample preparation (e.g., residual solvent).
  • Experimental replication : Repeat key studies using modern instrumentation (e.g., high-resolution TGA-MS) .

Q. What role do secondary data sources play in advancing Sm(II) carbonate research, and how should they be validated?

  • Database mining : Use SciFinder or Reaxys to extract thermodynamic data (e.g., ΔHf°) for modeling.
  • Validation steps : Cross-check data against primary literature and replicate critical measurements (e.g., calorimetry).
  • Ethical citation : Avoid over-reliance on unreviewed preprints; prioritize peer-reviewed journals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.